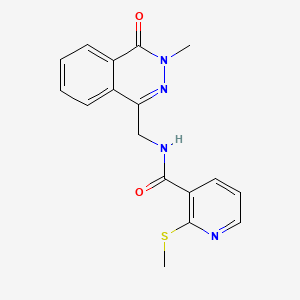amino]thiophene-2-carboxamide CAS No. 1358248-18-6](/img/structure/B2648089.png)
N-allyl-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Synthesis and Functionalization
Substituted allylic sulfides, including compounds similar to N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide, are utilized as chain-transfer agents in the free-radical polymerization process. This method allows for the preparation of low molecular weight polymers, such as polystyrene and poly(methyl methacrylate), capped with various functional groups (carboxy, hydroxy, trialkoxysilyl, or amino). This approach is significant for synthesizing α,ω-dicarboxypolystyrene or poly(methyl methacrylate), α-hydroxy-ω-carboxy- and α,ω-dihydroxy-terminated polystyrene, and other polymers with specific end-group functionalities (Meijs, Morton, Rizzardo, & Thang, 1991).
Thromboxane Compound Synthesis
In the realm of thromboxane compound synthesis, N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide-like molecules serve as chiral precursors for constructing the ring systems of thromboxane A2 and B2. These precursors are prepared via the Claisen-type rearrangement of suitably substituted hex-3-enopyranosides, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological applications (Pelyvás, Lindhorst, & Thiem, 1990).
Functionalized Ligand Synthesis
The Mo(CO)3 fragment has been used as an organometallic protection group in synthesizing functionalized tripodal phosphine ligands, where N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide-like compounds could potentially play a role. This strategy involves the treatment of Mo(CO)6 with specific ligands at elevated temperatures, leading to high-yield products that are further functionalized to produce carboxylic acid, hydroxymethyl, and carboxamide complexes. Such methods are critical for the development of ligands with tailored properties for catalysis and material science applications (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).
These applications underscore the compound's relevance in creating polymers with specific end-group functionalities, synthesizing thromboxane compounds, and developing functionalized ligands. The versatility of N-allyl-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide in various chemical syntheses highlights its potential in advancing research in materials science, organic chemistry, and pharmacology.
Propiedades
IUPAC Name |
methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-14-5-6-18-17(10-14)20(11-19(24-18)22(26)30-4)31-12-21(25)23-13-7-15(28-2)9-16(8-13)29-3/h5-11H,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWQLZCVGUHYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2648006.png)
![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2648008.png)
![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B2648012.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)
![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)